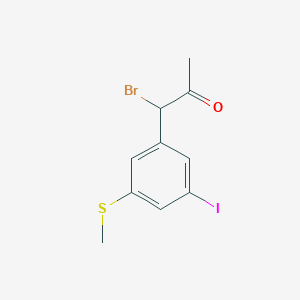
1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrIOS This compound is characterized by the presence of bromine, iodine, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one typically involves the following steps:
Halogenation: The introduction of bromine and iodine atoms into the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3).
Thioether Formation: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolate (CH3S-) as the nucleophile.
Ketone Formation: The propan-2-one moiety can be introduced through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the carbonyl group.
Scientific Research Applications
1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for biological research.
Organic Synthesis: It is a valuable building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogens and the methylthio group can influence its binding affinity and selectivity towards these targets. The propan-2-one moiety can also participate in hydrogen bonding or hydrophobic interactions, further affecting its mechanism of action.
Comparison with Similar Compounds
1-Bromo-1-(3-chloro-5-(methylthio)phenyl)propan-2-one: Similar structure with chlorine instead of iodine.
1-Bromo-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one: Similar structure with fluorine instead of iodine.
1-Bromo-1-(3-iodo-5-(ethylthio)phenyl)propan-2-one: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness: 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and selectivity in chemical reactions. The methylthio group also adds to its versatility, allowing for various functional modifications.
Properties
Molecular Formula |
C10H10BrIOS |
|---|---|
Molecular Weight |
385.06 g/mol |
IUPAC Name |
1-bromo-1-(3-iodo-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrIOS/c1-6(13)10(11)7-3-8(12)5-9(4-7)14-2/h3-5,10H,1-2H3 |
InChI Key |
GDIUFRYDBTUTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)I)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















